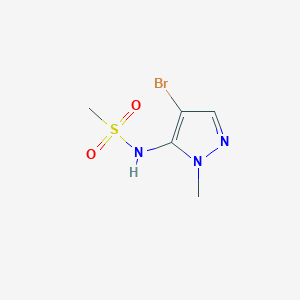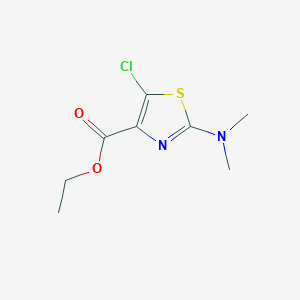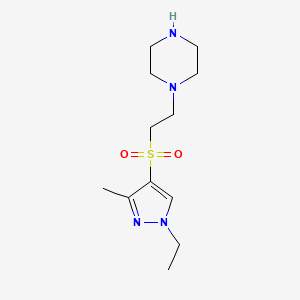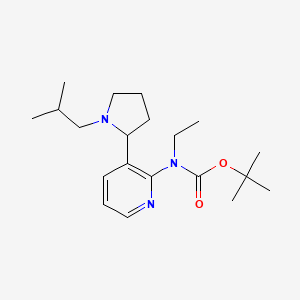
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.52 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a tosylpyrrolidinyl group, and a pyridinylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a cyclopentanone derivative to form the pyrrolidine ring.
Introduction of the tosyl group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base.
Formation of the pyridine ring: The pyridine ring is formed by reacting the tosylpyrrolidine derivative with a suitable pyridine precursor.
Final coupling reaction: The final step involves the coupling of the cyclopentyl group with the pyridine ring to form the desired compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclopentyl-5-(1-benzylpyrrolidin-2-yl)pyridin-2-amine: This compound has a benzyl group instead of a tosyl group, leading to different chemical and biological properties.
N-Cyclopentyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine:
N-Cyclopentyl-5-(1-phenylpyrrolidin-2-yl)pyridin-2-amine: The phenyl group introduces different steric and electronic effects compared to the tosyl group.
Properties
Molecular Formula |
C21H27N3O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-cyclopentyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-8-11-19(12-9-16)27(25,26)24-14-4-7-20(24)17-10-13-21(22-15-17)23-18-5-2-3-6-18/h8-13,15,18,20H,2-7,14H2,1H3,(H,22,23) |
InChI Key |
ATJMIUGPNQFLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


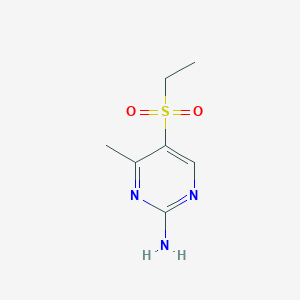


![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
